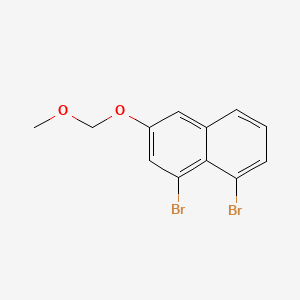

1,8-Dibromo-3-(methoxymethoxy)naphthalene

描述

1,8-Dibromo-3-(methoxymethoxy)naphthalene (CAS: unavailable in evidence; commercial reference: CymitQuimica Ref. 10-F762846) is a naphthalene derivative featuring bromine atoms at the 1,8-positions and a methoxymethoxy (-OCH2OCH3) group at position 3. The 1,8-dibromo substitution pattern is critical for cross-coupling reactions, enabling the synthesis of diarylnaphthalenes for optoelectronic devices and chiral molecular systems . The methoxymethoxy group introduces steric bulk and electron-donating properties, influencing reactivity and molecular packing.

属性

IUPAC Name |

1,8-dibromo-3-(methoxymethoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBLYOXFRKTWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C2C(=C1)C=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromo-3-(methoxymethoxy)naphthalene typically involves the bromination of naphthalene derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the bromination and substitution reactions.

化学反应分析

Types of Reactions

1,8-Dibromo-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, 1,8-Dibromo-3-(methoxymethoxy)naphthalene has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that compounds with similar structures can effectively target specific cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in the development of new chemotherapeutic agents .

Antimicrobial Properties:

The compound has also shown promising antibacterial activity against various strains of bacteria. For example, derivatives of naphthalene have been tested against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the naphthalene structure enhance its efficacy against these pathogens .

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| This compound | E. coli | 25 |

Materials Science

Organic Electronics:

Naphthalene derivatives are increasingly used in the field of organic electronics due to their electronic properties. This compound can serve as a building block for organic semiconductors. Its bromine substituents enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry:

In polymer synthesis, this compound can act as a cross-linking agent or a monomer for the production of novel polymeric materials with enhanced thermal and mechanical properties. The incorporation of methoxy groups contributes to the solubility and processability of these polymers, allowing for diverse applications in coatings and films .

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization through nucleophilic substitution reactions or coupling reactions .

Case Studies:

A notable case study involved the use of this compound in synthesizing new derivatives with enhanced biological activity. Researchers modified the methoxy group to explore its influence on biological activity and solubility profiles. The findings suggested that specific substitutions could lead to improved interactions with biological targets while maintaining favorable pharmacokinetic properties .

作用机制

The mechanism by which 1,8-Dibromo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxymethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signal transduction pathways .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 1,8-Dibromo-3-(methoxymethoxy)naphthalene and Analogues

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups :

- Bromine (1,8-Dibromonaphthalene) and benzoyl (1,8-Dibenzoylnaphthalene) withdraw electron density, enhancing electrophilicity for cross-couplings or photochemical reactions .

- Methoxymethoxy and hydroxyl groups donate electrons, increasing electron density at the naphthalene core. This can reduce oxidative degradation, as seen in 1,8-dihydroxynaphthalene derivatives .

- Steric Effects :

- The methoxymethoxy group in the target compound introduces greater steric bulk compared to smaller substituents like -Br or -OH. This may influence crystal packing, as observed in the co-facial aryl arrangement of 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene .

生物活性

1,8-Dibromo-3-(methoxymethoxy)naphthalene is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its inhibitory effects on the KRAS G12D mutation, which is implicated in various malignancies.

Chemical Structure and Properties

This compound is a brominated naphthalene derivative. Its chemical structure can be represented as follows:

This compound features two bromine atoms and a methoxymethoxy group, which may influence its biological interactions and solubility.

Inhibition of KRAS G12D Mutation

Recent studies have highlighted the compound's significant inhibitory activity against the KRAS G12D mutation. This mutation is prevalent in several cancers, including pancreatic ductal adenocarcinomas (PDAC) and colorectal cancers (CRC). The compound acts by impairing the function of KRAS in cells harboring this mutation, thus demonstrating potential as an anti-cancer agent.

Key Findings:

- Mechanism of Action: The compound inhibits the activation of KRAS by preventing its interaction with guanine nucleotide exchange factors (GEFs), which are crucial for activating RAS proteins. This inhibition leads to reduced downstream signaling pathways associated with cell proliferation and survival .

- Antitumor Efficacy: In vitro studies have shown that this compound exhibits cytotoxic effects specifically on KRAS G12D mutation-positive cancer cells. This selectivity may reduce side effects commonly associated with broader-spectrum chemotherapeutics .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with other related compounds is useful. The following table summarizes the biological activities of several naphthalene derivatives:

Case Studies

A notable case study involved the application of this compound in a preclinical model of pancreatic cancer. The study demonstrated that treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups receiving standard chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。